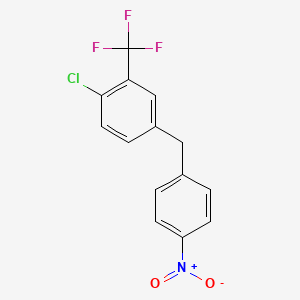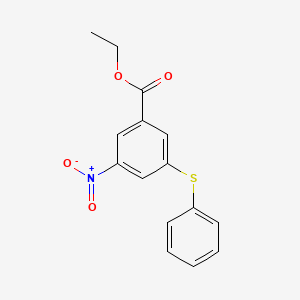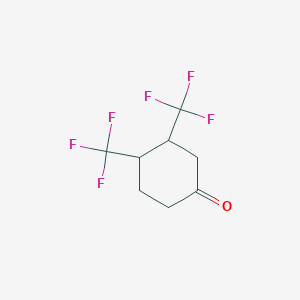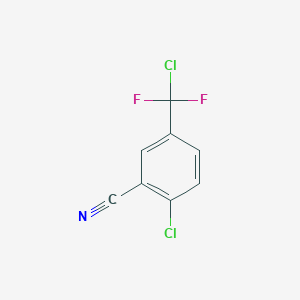
3-(Difluorochloromethyl)-6-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluorochloromethyl)-6-chlorobenzonitrile, or 3-DFCB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in a variety of research areas. It is a synthetic compound that has been synthesized through a variety of methods, and its chemical and physical properties have been studied in detail. 3-DFCB has been shown to have a wide range of applications in research, including as a tool for studying biochemical and physiological processes, as a reagent for synthesizing other compounds, and as a potential therapeutic agent for treating certain diseases. In
科学的研究の応用
3-DFCB has been studied extensively in the scientific community due to its potential applications in a variety of research areas. It has been used as a tool for studying biochemical and physiological processes, as a reagent for synthesizing other compounds, and as a potential therapeutic agent for treating certain diseases. 3-DFCB has been used as a tool for studying biochemical and physiological processes, such as its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been used as a reagent for synthesizing other compounds, such as 3-chloro-6-chlorobenzonitrile, which is a precursor to a variety of compounds. Finally, 3-DFCB has been studied as a potential therapeutic agent for treating certain diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-DFCB is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of acetylcholinesterase may lead to an increase in the levels of the neurotransmitter acetylcholine, which has been linked to improved cognitive function and memory. In addition, 3-DFCB has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. The inhibition of this enzyme may lead to an increase in the levels of these neurotransmitters, which has been linked to improved mood and emotional regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DFCB have been studied extensively in the scientific community. 3-DFCB has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of acetylcholinesterase may lead to an increase in the levels of the neurotransmitter acetylcholine, which has been linked to improved cognitive function and memory. In addition, 3-DFCB has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. The inhibition of this enzyme may lead to an increase in the levels of these neurotransmitters, which has been linked to improved mood and emotional regulation.
実験室実験の利点と制限
3-DFCB has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3-DFCB is its ability to be synthesized through a variety of methods, which makes it relatively easy to obtain and use in laboratory experiments. In addition, 3-DFCB has been shown to have a wide range of applications in research, including as a tool for studying biochemical and physiological processes, as a reagent for synthesizing other compounds, and as a potential therapeutic agent for treating certain diseases.
However, there are also several limitations to the use of 3-DFCB in laboratory experiments. One of the main limitations is that it is a synthetic compound, which means that it may not be as readily available as naturally occurring compounds. In addition, 3-DFCB has not yet been extensively studied, so its full range of effects and applications is not yet known. Finally, 3-DFCB is a potentially toxic compound, so it should be handled with care and caution in the laboratory.
将来の方向性
Despite its potential applications, 3-DFCB has not yet been extensively studied, so there are still many potential future directions for research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications for treating certain diseases. In addition, further research could be conducted to better understand its mechanism of action and to identify potential new uses for 3-DFCB. Finally, further research could be conducted to explore the potential toxicity of 3-DFCB and to identify potential ways to reduce its toxicity.
合成法
3-DFCB has been synthesized through a variety of methods, including direct fluorination of 6-chlorobenzonitrile, oxidation of 3-chloro-6-chlorobenzonitrile, and reaction of 3-chloro-6-chlorobenzonitrile with difluorochloromethane. The direct fluorination method involves the reaction of 6-chlorobenzonitrile with difluorochloromethane in the presence of a catalyst, such as a Lewis acid. This method is simple, efficient, and cost-effective, and it has been used to synthesize 3-DFCB in a variety of solvents. The oxidation method involves the reaction of 3-chloro-6-chlorobenzonitrile with a strong oxidizing agent, such as potassium permanganate, in the presence of a strong acid. This method is also simple and efficient, and it has been used to synthesize 3-DFCB in a variety of solvents. Finally, the reaction of 3-chloro-6-chlorobenzonitrile with difluorochloromethane involves the reaction of the two compounds in the presence of a catalyst, such as a Lewis acid. This method is also simple and efficient, and it has been used to synthesize 3-DFCB in a variety of solvents.
特性
IUPAC Name |
2-chloro-5-[chloro(difluoro)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLXWMAOXMUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluorochloromethyl)-6-chlorobenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



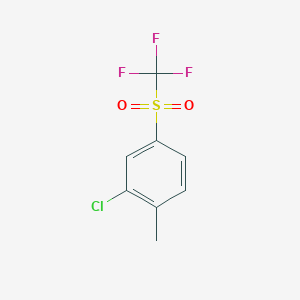

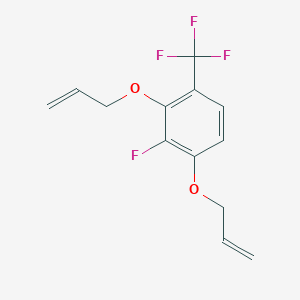

![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
